molecular formula C17H39NO3Si B14649312 N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine CAS No. 53813-18-6

N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine

Cat. No.: B14649312
CAS No.: 53813-18-6
M. Wt: 333.6 g/mol
InChI Key: DLAUQJZKDAKQGO-UHFFFAOYSA-N
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Description

N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine is an organic compound with the molecular formula C15H35NO3Si. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the synthesis of hybrid materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine typically involves the reaction of butylamine with a triethoxysilane derivative. One common method is the reaction of N-butylamine with 3-chloropropyltriethoxysilane under basic conditions. The reaction proceeds as follows:

N-Butylamine+3-ChloropropyltriethoxysilaneThis compound+HCl\text{N-Butylamine} + \text{3-Chloropropyltriethoxysilane} \rightarrow \text{this compound} + \text{HCl} N-Butylamine+3-Chloropropyltriethoxysilane→this compound+HCl

The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as potassium carbonate can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other nucleophiles.

    Condensation Reactions: It can react with carbonyl compounds to form imines or amides.

    Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols.

    Solvents: Toluene, ethanol, and other organic solvents.

    Catalysts: Potassium carbonate, sodium hydroxide.

Major Products

    Silanols: Formed through hydrolysis.

    Siloxanes: Formed through condensation of silanols.

    Imines and Amides: Formed through condensation with carbonyl compounds.

Scientific Research Applications

N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This allows the compound to act as a bridge between different materials, enhancing their mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-[3-(trimethoxysilyl)propyl]butan-1-amine
  • N-Butyl-N-[3-(triethoxysilyl)propyl]ethan-1-amine
  • N-Butyl-N-[3-(triethoxysilyl)propyl]propan-1-amine

Uniqueness

N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine is unique due to its specific combination of butyl and triethoxysilyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in the synthesis of hybrid materials, offering enhanced stability and functionality compared to similar compounds.

Properties

CAS No.

53813-18-6

Molecular Formula

C17H39NO3Si

Molecular Weight

333.6 g/mol

IUPAC Name

N-butyl-N-(3-triethoxysilylpropyl)butan-1-amine

InChI

InChI=1S/C17H39NO3Si/c1-6-11-14-18(15-12-7-2)16-13-17-22(19-8-3,20-9-4)21-10-5/h6-17H2,1-5H3

InChI Key

DLAUQJZKDAKQGO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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